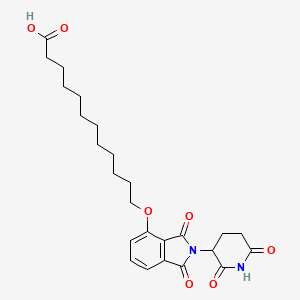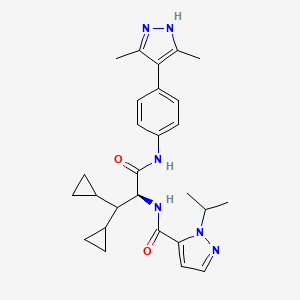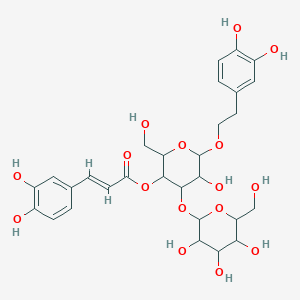
TRX-818 sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRX-818 sodium involves the preparation of the quinolinone core structure followed by the introduction of the phosphonooxy group. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The compound is then purified to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is available for research purposes and is typically stored at -20°C to maintain stability for up to four years .
Chemical Reactions Analysis
Types of Reactions
TRX-818 sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different quinolinone derivatives.
Reduction: Reduction reactions can modify the quinolinone core, potentially altering its biological activity.
Substitution: Substitution reactions involving the fluorophenyl group can lead to the formation of various analogs with different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions include various quinolinone derivatives with potential anticancer activities. These derivatives are often evaluated for their efficacy in inhibiting cancer cell proliferation and inducing apoptosis .
Scientific Research Applications
TRX-818 sodium has a wide range of scientific research applications, including:
Biology: this compound is used to investigate its effects on cancer cell lines, particularly melanoma cells, to understand its mechanism of action and potential therapeutic benefits.
Medicine: The compound is being evaluated in preclinical and clinical studies for its potential use as an anticancer agent. .
Industry: This compound is used in the development of new anticancer drugs and formulations for potential therapeutic applications
Mechanism of Action
The exact mechanism of action of TRX-818 sodium is not fully elucidated. it is known to induce cancer cell apoptosis and inhibit cancer cell proliferation. The compound also prevents tumor cell vasculogenic mimicry by blocking the formation of vasculogenic-like tubular structures. These effects are mediated through the inhibition of pro-Nodal protein levels and Smad2 phosphorylation in cancer cells .
Comparison with Similar Compounds
TRX-818 sodium is unique in its ability to inhibit vasculogenic mimicry and reduce tumor growth in various cancer models. Similar compounds include:
Quinolinone derivatives: These compounds share a similar core structure but may have different substituents that alter their pharmacological properties.
Antineoplastic agents: Other anticancer compounds with different mechanisms of action, such as inhibiting angiogenesis or inducing apoptosis through different pathways
This compound stands out due to its dual activity in inhibiting vasculogenic mimicry and inducing apoptosis, making it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C16H11FNNa2O5P |
|---|---|
Molecular Weight |
393.21 g/mol |
IUPAC Name |
disodium;2-(3-fluorophenyl)-6-methoxy-5-phosphonato-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13FNO5P.2Na/c1-23-14-6-5-11-15(16(14)24(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9;;/h2-8H,1H3,(H,18,19)(H2,20,21,22);;/q;2*+1/p-2 |
InChI Key |
ZRPWVAHVWBPHID-UHFFFAOYSA-L |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)P(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935996.png)
![[(2R,3R,6R,7S,10S)-7,10-dihydroxy-2-[(2E,4E,6S)-6-hydroxy-7-[(2S,3S)-3-[(2S,3R)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] 4-cycloheptylpiperazine-1-carboxylate](/img/structure/B11936001.png)


![(2R)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid](/img/structure/B11936010.png)

![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(3-hydroxyphenyl)sulfanylmethyl]-1-methylindole-3-carboxylate](/img/structure/B11936032.png)
![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoyl-methylamino]propanoate](/img/structure/B11936042.png)


![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)

![[(2R)-3-hexadecanoyloxy-2-(16-prop-2-enoyloxyhexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936089.png)
![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)
